molecular formula C4H12ClN3 B13160453 N'-amino-2-methylpropanimidamide hydrochloride

N'-amino-2-methylpropanimidamide hydrochloride

Cat. No.: B13160453
M. Wt: 137.61 g/mol
InChI Key: DZHMJBYNZJZJMY-UHFFFAOYSA-N
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Description

N'-Amino-2-methylpropanimidamide hydrochloride is a synthetic organic compound featuring a propanimidamide backbone substituted with an amino group at the N' position and a methyl group at the 2-position. This compound is part of a broader class of amidine derivatives, which are characterized by the presence of the amidine functional group (R1C(=NR2)NR3).

Properties

Molecular Formula

C4H12ClN3

Molecular Weight

137.61 g/mol

IUPAC Name

N'-amino-2-methylpropanimidamide;hydrochloride

InChI

InChI=1S/C4H11N3.ClH/c1-3(2)4(5)7-6;/h3H,6H2,1-2H3,(H2,5,7);1H

InChI Key

DZHMJBYNZJZJMY-UHFFFAOYSA-N

Isomeric SMILES

CC(C)/C(=N/N)/N.Cl

Canonical SMILES

CC(C)C(=NN)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-amino-2-methylpropanimidamide hydrochloride typically involves the reaction of 2-methylpropanimidamide with hydrazine in the presence of hydrochloric acid . The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of N’-amino-2-methylpropanimidamide hydrochloride may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and efficiency. The process may also include purification steps such as crystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-amino-2-methylpropanimidamide hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N’-amino-2-methylpropanimidamide hydrochloride include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from the reactions of N’-amino-2-methylpropanimidamide hydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation may yield different imidamide derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

N'-amino-2-methylpropanimidamide hydrochloride, also known as 2-Amino-2-methylpropanimidamide dihydrochloride, is a chemical compound with diverse applications in scientific research. It has the molecular formula C8H18N6·2HCl and a molecular weight of 271.19 g/mol. This compound is utilized in polymerization processes, biochemical research, analytical chemistry, and environmental applications.

Polymerization Initiator

This compound is widely used as a water-soluble azo initiator in various polymerization processes. Its amidine group allows for the synthesis of cationic emulsions and latexes, making it suitable for synthetic rubber production and adhesives and coatings. It facilitates the emulsion polymerization of synthetic rubbers, enhancing the stability and effectiveness of the resulting products and is utilized in formulating adhesives that require rapid curing and strong bonding properties.

Table 1: Polymerization Applications

ApplicationDescription
Synthetic RubberUsed in emulsion polymerization
AdhesivesForms strong bonds with rapid curing
Photocurable MaterialsEnhances properties of photocurable coatings

Biochemical Research

In biochemical research, this compound acts as a model oxidant due to its ability to generate free radicals. It is employed in various studies to understand oxidative stress and its implications in biological systems.

Case Study: Free Radical Generation
A study highlighted the use of 2-Amino-2-methylpropanimidamide dihydrochloride to investigate the degradation and hydrolysis of compounds in aqueous solutions. The findings indicated its effectiveness in simulating oxidative conditions relevant to cellular studies, providing insights into antioxidant mechanisms.

Analytical Chemistry

The compound serves as an analytical reagent in various chemical assays. It is particularly useful for determining antioxidant activity and studying reaction kinetics. By generating controlled amounts of free radicals, researchers can assess the antioxidant capacity of different substances, and its radical-generating properties allow for the examination of reaction mechanisms involving radical species.

Environmental Applications

Recent advancements have explored the use of this compound in environmental chemistry, particularly in water treatment processes and superabsorbent polymers. Its cationic nature makes it suitable for treating wastewater through coagulation processes and has been applied in developing materials that can absorb large amounts of liquids, which is useful in various industrial applications.

Biological Activities

2-Amino-2-methylpropanimidamide dihydrochloride, commonly referred to as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), is a water-soluble azo compound widely utilized in biochemical research. Its primary function is as a free radical generator, which facilitates the study of oxidative stress and various biological processes.

Chemical Properties :

  • Chemical Name: 2-Amino-2-methylpropanimidamide dihydrochloride
  • CAS Number: 1803609-78-0
  • Molecular Formula: C₈H₁₈N₆·2HCl
  • Molecular Weight: 271.19 g/mol
  • Appearance: White to off-white granules
  • Solubility: Freely soluble in water

AAPH acts as a thermal decomposition initiator that produces carbon-centered free radicals upon heating. These radicals can lead to oxidative damage in biological systems, making AAPH a valuable tool for studying oxidative stress responses in cells and tissues. The generation of peroxyl radicals from AAPH has been demonstrated to induce various biological effects, including cytotoxicity and apoptosis in cancer cells.

  • Cytotoxic Effects
    A study investigated the cytotoxic effects of AAPH on Chinese hamster V79 cells under hyperthermic conditions. The results indicated that AAPH significantly sensitized cells to heat-induced damage, reducing cell survival rates dramatically at elevated temperatures. For instance, at 42°C with AAPH treatment, cell survival dropped significantly compared to without AAPH.
  • Oxidative Stress Induction
    AAPH is used extensively to induce oxidative stress in various experimental setups. It has been shown to generate reactive oxygen species (ROS) that can lead to DNA damage, as evidenced by increased levels of 8-oxo-7,8-dihydroguanine (a marker of oxidative DNA damage).

Table 2: Oxidative Effects of AAPH

StudyConcentration (mM)Cell LineObserved Effect
50V79Increased sensitivity to heat
VariableU937Induction of apoptosis via ROS
VariousHepG2DNA strand breaks and cytotoxicity
  • Antioxidant Studies
    Despite its role as a radical generator, AAPH has been utilized in studies evaluating antioxidant compounds' efficacy. For example, it was used to assess the protective effects of natural phenolics against lipid peroxidation induced by free radicals. This dual role highlights AAPH's versatility in biochemical research.

Case Study 1: Hyperthermia Sensitization

In a study focusing on hyperthermia-induced apoptosis, researchers found that AAPH enhanced the effectiveness of heat treatment in U937 human histiocytic lymphoma cells. The combination of hyperthermia and AAPH resulted in increased apoptotic markers compared to hyperthermia alone, suggesting potential therapeutic applications in cancer treatment.

Mechanism of Action

The mechanism of action of N’-amino-2-methylpropanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between N'-amino-2-methylpropanimidamide hydrochloride and its analogs.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Applications/Research Findings
This compound Not explicitly listed ~180–200 (est.) N'-amino, 2-methyl, propanimidamide backbone Likely intermediate in drug synthesis
2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride C₈H₂₁Cl₂N₃O 246.18 Dimethylaminoethyl side chain, dihydrochloride salt Research chemical for biochemical studies
2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride C₁₃H₂₆ClN₃O 294.82 Cyclohexyl, ethyl groups Pharmaceutical intermediate
2-Aminopropanamide hydrochloride (Alanine amide) C₃H₉ClN₂O 122.57 Simplified backbone (no methyl or complex substituents) Basic amidine model for solubility studies
2-Chloro-N,N-dimethylpropylamine hydrochloride C₅H₁₃Cl₂N 182.07 Chloro, dimethylamino groups Reactive intermediate in organic synthesis

Structural and Functional Differences

(i) 2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride
  • Key Features: This dihydrochloride derivative includes a dimethylaminoethyl side chain, enhancing water solubility due to the quaternary ammonium group. The dihydrochloride salt increases ionic character, favoring aqueous stability .
  • Applications : Used in receptor-binding assays and as a precursor for drug candidates targeting neurological pathways.
(ii) 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride
  • Key Features : The cyclohexyl and ethyl substituents introduce significant lipophilicity, improving membrane permeability. This makes the compound suitable for prodrug designs requiring cellular uptake .
  • Applications : Investigated in cancer research for targeted delivery systems.
(iii) 2-Aminopropanamide hydrochloride (Alanine amide)
  • Key Features : A simpler structure lacking methyl or complex side chains. Serves as a baseline for studying amidine solubility and reactivity .
  • Applications : Used in peptide mimetics and as a reference in chromatography.
(iv) 2-Chloro-N,N-dimethylpropylamine hydrochloride
  • Key Features: The chloro group acts as a leaving group, making this compound reactive in nucleophilic substitution reactions. The dimethylamino group stabilizes intermediates in synthesis .
  • Applications : Intermediate in agrochemical and pharmaceutical manufacturing.

Biological Activity

Antimicrobial Activity

N'-amino-2-methylpropanimidamide hydrochloride and its derivatives have demonstrated effectiveness against various bacterial strains. While specific data on minimum inhibitory concentrations (MICs) are not provided in the available search results, the compound's antimicrobial properties make it a potential candidate for developing new antibacterial agents.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. Although detailed mechanisms are not specified in the search results, this suggests potential applications in oncology research and drug development.

Enzyme Inhibition

One of the most notable biological activities of this compound is its role as an enzyme inhibitor. This property is particularly significant in drug development and biochemical research.

Interaction with Biological Targets

The compound's structural features allow it to interact effectively with biological targets. This characteristic is crucial for its potential therapeutic applications and provides insight into its mechanism of action at the molecular level.

Comparative Analysis

To better understand the biological activity of this compound, it's useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC4H11ClN2Known for enzyme inhibition
2-Methylpropionamidinium chlorideC4H11ClN2Similar structure; used in similar applications
2,2'-Azobis(2-methylpropionamidine) dihydrochlorideC8H18Cl2N4Exhibits different reactivity patterns
Tert-butylcarbamidine hydrochlorideC5H12ClN2Often used in synthetic organic chemistry

This comparison highlights the unique properties of this compound while showcasing its shared characteristics with related compounds.

Research Applications

The biological activity of this compound has led to its use in various research applications:

  • Drug Development : Its enzyme inhibition properties make it a valuable tool in pharmaceutical research.
  • Biochemical Studies : The compound is used to investigate cellular processes and signaling pathways.
  • Structural Biology : Its interactions with biological targets provide insights into protein-ligand interactions.

Case Study: Oxidative Stress Research

While not directly related to this compound, a study on a structurally similar compound, 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH), provides insight into potential research applications:

AAPH was used to induce oxidative stress and erythrocyte hemolysis . This suggests that this compound might also have applications in oxidative stress research, potentially as a control or comparative agent.

Future Research Directions

Given the diverse biological activities of this compound, future research could focus on:

  • Detailed mechanistic studies of its enzyme inhibition properties
  • Exploration of its potential as an antimicrobial agent against resistant bacterial strains
  • Investigation of its anticancer properties, including in vivo studies
  • Development of novel derivatives with enhanced biological activities

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing N'-amino-2-methylpropanimidamide hydrochloride?

  • Methodological Answer : Synthesis can be optimized using microwave-assisted techniques, which reduce reaction times and improve yields. For example, microwave irradiation on thin-layer chromatography plates has been applied to similar hydrochloride salts, enabling rapid, solvent-free synthesis . Key steps include:

  • Selection of solvent (e.g., ethanol or water for solubility).
  • Acid-base neutralization to form the hydrochloride salt.
  • Purification via recrystallization or column chromatography, monitored by TLC.
  • Validation using chloride ion testing (e.g., reaction with silver nitrate) .

Q. How can researchers confirm the identity and purity of This compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use NMR (¹H/¹³C) to verify structural integrity, comparing peaks to analogous compounds (e.g., 2-Amino-2-methyl-1-propanol hydrochloride ).
  • Chromatography : HPLC or LC-MS with impurity standards (e.g., EP/Pharmaceutical-grade reference materials ).
  • Chloride Confirmation : Perform pharmacopeial tests (e.g., reaction with 4-amino-antipyrine for colorimetric detection ).

Q. What stability considerations are critical for storing This compound?

  • Methodological Answer :

  • Hygroscopicity : Store in airtight containers under inert gas (e.g., argon) to prevent moisture absorption, as seen with similar hygroscopic hydrochlorides .
  • Temperature : Long-term stability at -20°C, validated by periodic loss-on-drying tests (≤5.0 mg/g weight loss after 105°C drying) .
  • Light Sensitivity : Protect from UV exposure using amber glassware, as degradation is observed in UV-active hydrochlorides .

Advanced Research Questions

Q. How can researchers design experiments to optimize reaction yields for This compound synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, microwave power) using factorial design to identify optimal conditions.
  • Green Chemistry Metrics : Assess atom economy and E-factor, as demonstrated in microwave-assisted syntheses of metformin hydrochloride .
  • In-line Analytics : Use real-time FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation.

Q. How can spectral data contradictions (e.g., NMR or IR) be resolved during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare experimental data with computational predictions (e.g., PubChem’s InChI key and spectral libraries ).
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to resolve ambiguous NH/amine signals in NMR.
  • Advanced Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to assign overlapping proton environments, as applied to structurally complex hydrochlorides .

Q. What strategies are effective for impurity profiling in This compound batches?

  • Methodological Answer :

  • Reference Standards : Use EP/ICH-compliant impurity standards (e.g., Imp. G(EP) as Hydrochloride ) for spiking studies.
  • High-Resolution MS : Identify unknown impurities via exact mass matching (e.g., Q-TOF instruments).
  • Forced Degradation : Expose the compound to heat, light, and pH extremes to simulate degradation pathways, followed by LC-MS/MS analysis .

Q. How can researchers address solubility challenges in biological assays involving This compound?

  • Methodological Answer :

  • Co-Solvent Systems : Use PBS with DMSO (<1% v/v) or cyclodextrin-based solubilizers, as validated for similar hydrochloride salts .
  • pH Adjustment : Optimize solubility in physiological buffers (pH 6.5–7.4) without compromising stability.
  • Dynamic Light Scattering (DLS) : Monitor particle size distribution to detect aggregation in real-time .

Key Notes for Experimental Design

  • Contradiction Analysis : When spectral data conflicts with literature, cross-check with multiple databases (e.g., PubChem ) and replicate experiments under controlled conditions.
  • Scalability : Pilot-scale synthesis should adhere to green chemistry principles (e.g., solvent recovery, microwave batch reactors) .
  • Regulatory Alignment : Follow pharmacopeial guidelines (e.g., USP, EP) for impurity limits and analytical validation .

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